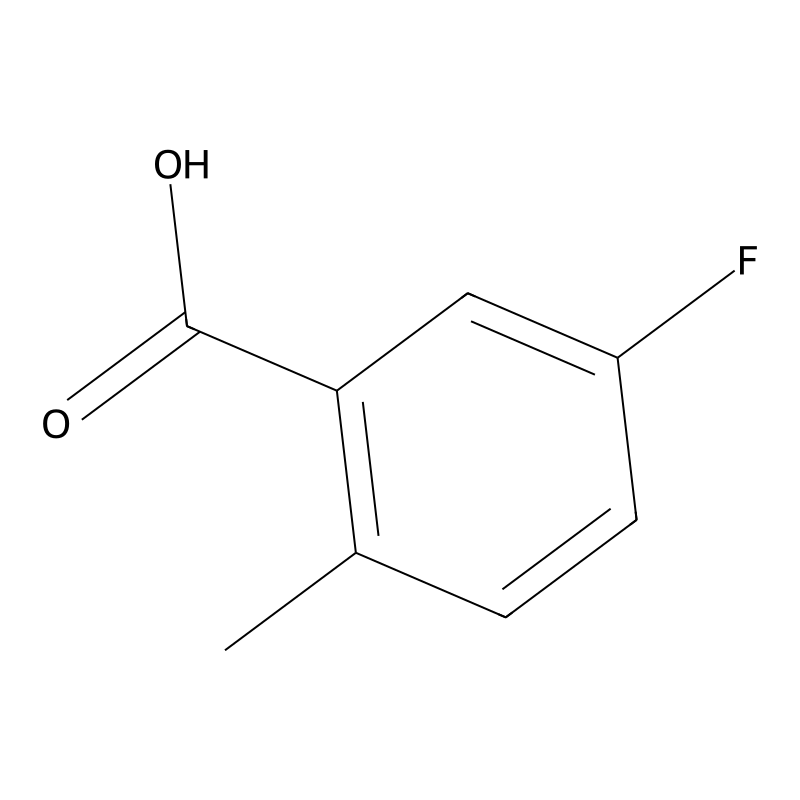5-Fluoro-2-methylbenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of other compounds
-Fluoro-2-methylbenzoic acid serves as a valuable building block in the synthesis of various other molecules with potential applications in different fields of scientific research. Studies have reported its use as a precursor for the following compounds:
- 5-Fluoro-3-hydroxy-2-methylbenzoic acid: This compound exhibits anti-inflammatory and analgesic properties, making it a potential candidate for developing new pain management medications. Source: European Journal of Medicinal Chemistry, Volume 44, Issue 18, 2009, Pages 7234-7242:
- 5-Fluoro-2-methyl-3-nitrobenzoic acid methyl ester: This compound serves as an intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), a class of medications used to treat depression and anxiety. Source: Journal of Fluorine Chemistry, Volume 125, Issues 1-2, 2004, Pages 151-156:
- 5-Fluoro-N,2-dimethylbenzamide: This compound displays potential as a fungicide, offering a potential solution for controlling fungal diseases in agricultural settings. Source: Bioorganic & Medicinal Chemistry Letters, Volume 14, Issue 12, 2004, Pages 3079-3082:
5-Fluoro-2-methylbenzoic acid is an aromatic carboxylic acid characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the benzoic acid structure. Its molecular formula is , and it has a molecular weight of approximately 154.14 g/mol . This compound is often utilized in organic synthesis and medicinal chemistry due to its unique properties.
- Nitration: It can be nitrated to form 5-fluoro-2-methyl-3-nitrobenzoic acid using fuming nitric acid and concentrated sulfuric acid .
- Esterification: Reacting with alcohols can yield esters, which are useful in further synthetic applications.
- Reduction: The carboxylic acid group can be reduced to an alcohol or converted into other functional groups through various reduction methods.
Several synthesis methods for 5-fluoro-2-methylbenzoic acid have been reported:
- Direct Fluorination: Starting from 2-methylbenzoic acid, fluorination can be achieved through various fluorinating agents.
- Nitration Followed by Reduction: The compound can be synthesized via nitration of 5-fluoro-2-methylbenzoic acid to form nitro derivatives, which can then be reduced to obtain the desired product .
- Refluxing with Alcohols: Esterification reactions can also provide access to this compound by refluxing with appropriate alcohols in the presence of an acid catalyst.
5-Fluoro-2-methylbenzoic acid finds applications in:
- Pharmaceuticals: As a building block in the synthesis of biologically active compounds.
- Agricultural Chemicals: Used in the development of agrochemicals.
- Material Science: Its derivatives may be employed in polymer chemistry and material formulations.
Several compounds share structural similarities with 5-fluoro-2-methylbenzoic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Fluoro-3-methylbenzoic acid | C8H7F O2 | Different position of the methyl group |
| 4-Fluoro-2-methylbenzoic acid | C8H7F O2 | Fluorine at the para position |
| 5-Amino-4-fluoro-2-methylbenzoic acid | C8H8F N O2 | Contains an amino group, altering its reactivity |
| 5-Fluoro-3-hydroxy-2-methylbenzoic acid | C8H7F O3 | Hydroxyl group introduces additional functionality |
The presence of fluorine at the 5-position and methyl at the 2-position distinguishes 5-fluoro-2-methylbenzoic acid from these similar compounds, influencing its chemical reactivity and biological properties.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







